tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2169126-19-4
VCID: VC11612810
InChI: InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-9(6-13)16-8-12(14)4-5-12/h9H,4-8,13H2,1-3H3
SMILES:
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate

CAS No.: 2169126-19-4

Cat. No.: VC11612810

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate - 2169126-19-4

Specification

CAS No. 2169126-19-4
Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate
Standard InChI InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-9(6-13)16-8-12(14)4-5-12/h9H,4-8,13H2,1-3H3
Standard InChI Key GDHRJRMEISYLRD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(OCC12CC2)CN

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s defining feature is its spirocyclic system, where two rings share a single atom—a carbon atom in this case—creating a three-dimensional structure that imposes conformational constraints. The 7-oxa-4-azaspiro[2.5]octane core consists of:

  • A seven-membered ring containing one oxygen (oxa) and one nitrogen (aza) atom.

  • A five-membered carbocyclic ring fused at the spiro carbon.

The tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) is attached to a carboxylate moiety, while the aminomethyl (CH2NH2\text{CH}_2\text{NH}_2) substituent enhances reactivity for downstream functionalization.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number2169126-19-4
Molecular FormulaC12H22N2O3\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{3}
Molecular Weight242.31 g/mol
SMILES NotationCC(C)(C)OC(=O)N1CC(CN)OCC12CC2
Purity≥95%

Stereochemical Considerations

The spirocyclic arrangement introduces chirality at the shared carbon atom. While stereochemical data for this specific compound remains limited, analogous spiro compounds often exhibit enantiomeric forms with distinct biological activities . Computational modeling suggests that the aminomethyl group adopts an equatorial position to minimize steric strain, though experimental validation is needed.

Synthesis and Manufacturing

Reported Synthetic Routes

Industrial synthesis typically involves multi-step sequences:

  • Core Formation: Cyclization reactions to construct the spirocyclic framework. For example, intramolecular nucleophilic substitution between a hydroxylamine and an epoxide derivative could yield the oxa-aza ring .

  • Functionalization: Introduction of the tert-butyl carbamate (Boc) group via carbodiimide-mediated coupling .

  • Aminomethylation: Reductive amination or Gabriel synthesis to install the aminomethyl substituent.

Table 2: Example Synthesis Parameters (Analogous Compound)

ParameterValueSource
Reaction Temperature80°C
SolventMethanol
CatalystAmmonium hydroxide
Yield95%

Challenges in Scale-Up

  • Ring Strain: The spirocyclic system’s inherent strain complicates large-scale cyclization, often requiring high-dilution conditions .

  • Boc Deprotection: Acidic conditions needed for tert-butyl group removal risk destabilizing the spiro framework .

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s dual functionality (amine and carboxylate) makes it a versatile building block. Notable applications include:

  • Antiviral Agents: Spirocyclic cores mimic nucleoside structures, potentially inhibiting viral polymerases .

  • Neurological Therapeutics: Rigid spiro systems may enhance blood-brain barrier penetration for CNS-targeted drugs.

Case Study: Analog Development

A structurally related compound, tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1330765-27-9), demonstrated inhibitory activity against bacterial efflux pumps, highlighting the pharmacological potential of this scaffold .

PrecautionImplementationSource
Personal Protective EquipmentGloves, goggles, lab coat
VentilationFume hood
Storage2–8°C in inert atmosphere

Comparative Analysis with Analogous Compounds

Structural Variants

  • Variant A: tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 147804-30-6) lacks the aminomethyl group, reducing its utility in peptide coupling .

  • Variant B: tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1330765-27-9) features a different ring size but similar reactivity .

Table 4: Functional Group Impact on Properties

CompoundFunctional GroupsLog PSolubility (mg/mL)
Target CompoundAminomethyl, Boc1.634.63
Variant ABoc1.116.56
Variant BAminomethyl, Boc1.853.98

Future Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms for targeted drug design.

  • Biological Screening: Prioritizing in vitro assays to evaluate antimicrobial and anticancer potential.

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